

Technical Monograph: 5-Formylthiophene-3-Sulfonyl Chloride

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Compound of Interest

Compound Name: *5-Formylthiophene-3-sulfonyl chloride*

CAS No.: *2138174-09-9*

Cat. No.: *B2396685*

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Dual-Electrophile Scaffolds in Fragment-Based Drug Discovery

Executive Summary

5-Formylthiophene-3-sulfonyl chloride (CAS: 2138174-09-9) represents a high-value heterocyclic scaffold characterized by two distinct electrophilic centers: a sulfonyl chloride motif and a formyl (aldehyde) group.^[1] This bifunctionality allows for orthogonal derivatization—enabling the parallel synthesis of sulfonamide libraries and subsequent aldehyde-focused transformations (e.g., reductive amination, Wittig olefination).

This guide delineates the structural logic, validated synthesis pathways, and handling protocols required to utilize this compound effectively in high-throughput medicinal chemistry campaigns.

Chemical Structure & Physicochemical Profile^[3]^[4] ^[5]^[6]^[7]

Structural Analysis

The molecule consists of a thiophene ring substituted at the 3-position with a sulfonyl chloride group and at the 5-position with a formyl group. The positioning is critical:

- Thiophene Ring: Acts as a bioisostere for benzene, offering altered lipophilicity and metabolic profiles.
- 3-Sulfonyl Chloride: A "hard" electrophile prone to attack by amines and alcohols.
- 5-Formyl Group: A "soft" electrophile susceptible to nucleophilic addition.

The 1,3-relationship between the sulfur heteroatom and the sulfonyl group, combined with the 2,5-relationship of the substituents, creates a specific electronic environment where the aldehyde acts as an electron-withdrawing group (EWG), deactivating the ring but directing incoming nucleophiles during synthesis.

Key Properties Data

Property	Value	Note
IUPAC Name	5-Formylthiophene-3-sulfonyl chloride	Preferred nomenclature
CAS Number	2138174-09-9	Primary identifier
Molecular Formula	C ₅ H ₃ ClO ₃ S ₂	
Molecular Weight	210.66 g/mol	
Physical State	Pale yellow solid/oil	Low melting point likely
Solubility	DCM, THF, EtOAc	Reacts with water/alcohols
Stability	Moisture Sensitive	Hydrolyzes to sulfonic acid

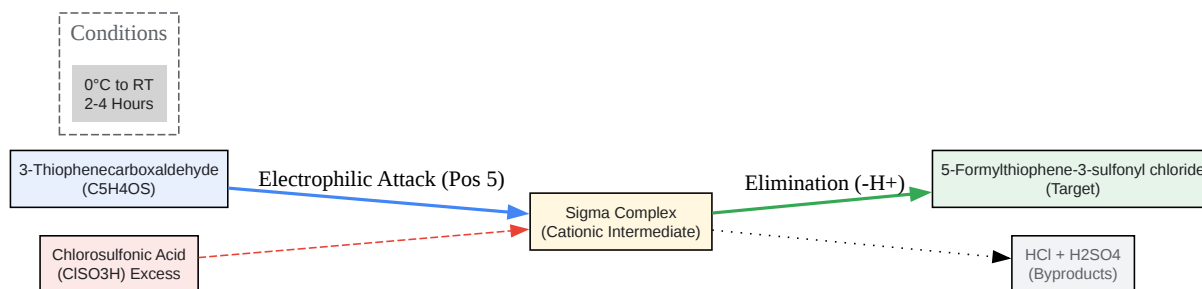
Synthesis & Manufacturing Logic

The synthesis of **5-formylthiophene-3-sulfonyl chloride** relies on Electrophilic Aromatic Substitution (SEAr). The most robust route utilizes 3-thiophenecarboxaldehyde as the starting material.

Retrosynthetic Analysis

- Precursor: 3-Thiophenecarboxaldehyde (CAS 498-62-4).^{[2][3]}
- Reagent: Chlorosulfonic acid ().
- Regiochemistry: The formyl group at position 3 is an electron-withdrawing meta-director (in benzene terms). However, in the 5-membered thiophene ring, the directing effects favor the -positions (2 and 5) over the -positions (4). Since position 2 is sterically crowded by the adjacent formyl group, substitution predominantly occurs at position 5.

Reaction Mechanism (Graphviz)



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Figure 1: Chlorosulfonation pathway. The aldehyde directs the sulfonyl group to the 5-position via electronic and steric governance.

Experimental Protocols

Standardized Synthesis Protocol

Objective: Synthesis of **5-formylthiophene-3-sulfonyl chloride** from 3-thiophenecarboxaldehyde.

Safety Precaution: Chlorosulfonic acid is violently reactive with water. All glassware must be oven-dried. Perform in a fume hood.

- Setup: Equip a 100 mL three-necked round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a drying tube (CaCl_2).
- Charging: Add Chlorosulfonic acid (5.0 eq, excess) to the flask. Cool to 0°C using an ice-salt bath.
- Addition: Dissolve 3-thiophenecarboxaldehyde (1.0 eq) in a minimal amount of anhydrous DCM (optional, often run neat). Add dropwise to the acid over 30 minutes. Note: Exothermic reaction.
- Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3–5 hours. Monitor via TLC (mini-workup required: quench aliquot in MeOH to form methyl ester).
- Quench: Pour the reaction mixture slowly onto crushed ice (approx. 10x volume). Caution: Violent sputtering.
- Extraction: Extract the aqueous slurry immediately with Dichloromethane (DCM) (3 x 50 mL).
- Workup: Wash combined organics with cold brine, dry over anhydrous _____, and concentrate under reduced pressure.
- Purification: The crude sulfonyl chloride is often pure enough for the next step. If necessary, purify via rapid flash chromatography (Hexane/EtOAc) or recrystallization from hexane.

Functionalization: Sulfonamide Formation

Context: This protocol selectively reacts the sulfonyl chloride while preserving the aldehyde.

- Reagents: **5-formylthiophene-3-sulfonyl chloride** (1.0 eq), Amine (

, 1.1 eq), Pyridine or

(2.0 eq), DCM.

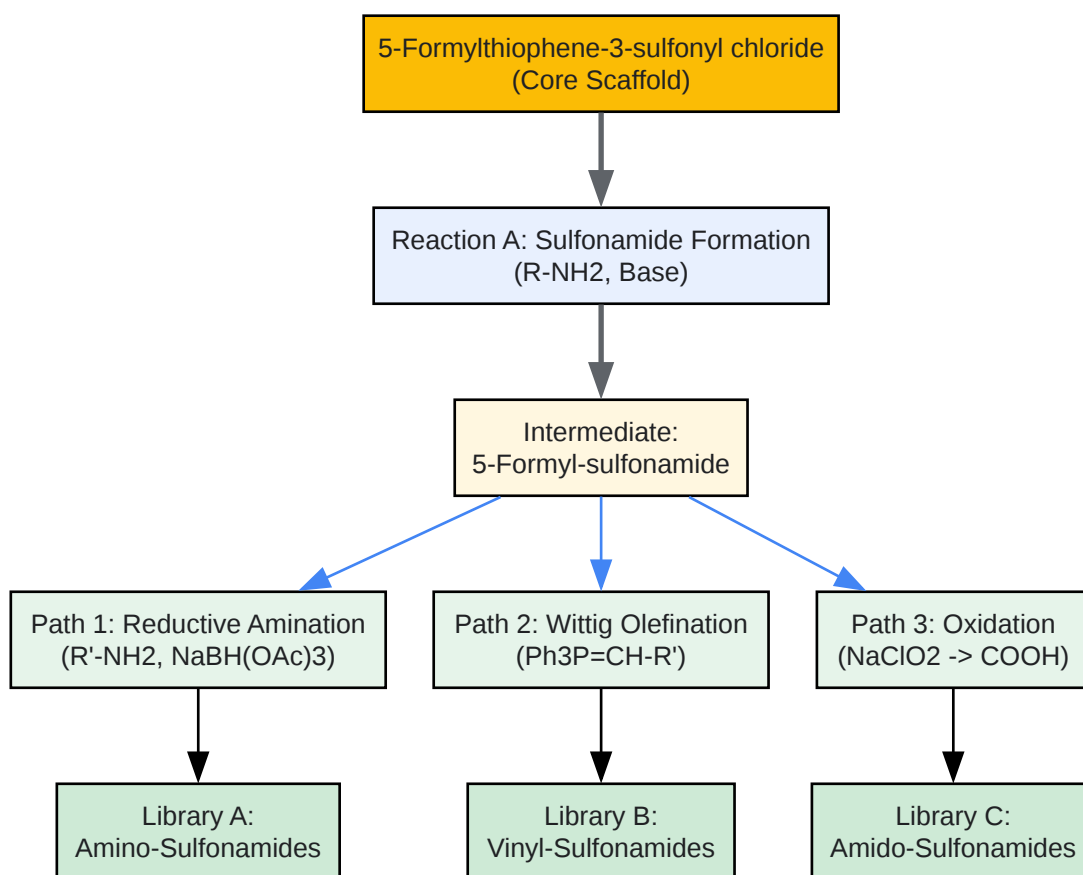
- Procedure:
 - Dissolve the sulfonyl chloride in DCM at 0°C.
 - Add the amine and base mixture dropwise.
 - Stir at RT for 2 hours.
 - Wash with 1N HCl (to remove pyridine) and sat.
 - .
 - Result: 5-formylthiophene-3-sulfonamide.

Applications in Drug Discovery

This scaffold is a "linchpin" in diversity-oriented synthesis (DOS).

- Fragment Growth: The sulfonyl chloride allows for the attachment of a "warhead" or a solubility-enhancing tail (e.g., morpholine, piperazine).
- Scaffold Hopping: The thiophene ring serves as a bioisostere for phenyl rings in drugs like Celecoxib or Sildenafil analogues, often improving potency against specific kinases or carbonic anhydrase isoforms.
- Late-Stage Diversification: The aldehyde remains available for:
 - Reductive Amination: Creating secondary/tertiary amines.
 - Wittig Reaction: Extending the carbon chain.
 - Oxidation: Converting to carboxylic acid for amide coupling.

Diversity-Oriented Synthesis Workflow (Graphviz)



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Figure 2: Divergent synthesis strategy utilizing the orthogonal reactivity of the sulfonyl and formyl groups.

References

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